molecular formula C20H25BrN2O3 B3578742 4-BROMO-2-{[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL

4-BROMO-2-{[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL

Cat. No.: B3578742
M. Wt: 421.3 g/mol
InChI Key: GPDFLPWLYMKOID-UHFFFAOYSA-N
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Description

4-BROMO-2-{[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound with the molecular formula C20H25BrN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane, under basic conditions.

    Attachment of the Dimethoxybenzyl Group: The piperazine intermediate is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to form the dimethoxybenzyl-piperazine intermediate.

    Bromination: The final step involves the bromination of the phenol group using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydrogenated derivatives with the bromine atom replaced by a hydrogen atom.

    Substitution: Compounds with the bromine atom replaced by the nucleophile.

Scientific Research Applications

4-BROMO-2-{[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-{[4-(2,5-dimethoxybenzyl)imino]methyl}phenol: Similar structure but with an imino group instead of a piperazine ring.

    4-Bromobenzaldehyde: Contains a bromine atom and an aldehyde group but lacks the piperazine and dimethoxybenzyl groups.

Uniqueness

4-BROMO-2-{[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the combination of its bromine atom, piperazine ring, and dimethoxybenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-bromo-2-[[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O3/c1-25-19-5-3-4-15(20(19)26-2)13-22-8-10-23(11-9-22)14-16-12-17(21)6-7-18(16)24/h3-7,12,24H,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDFLPWLYMKOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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